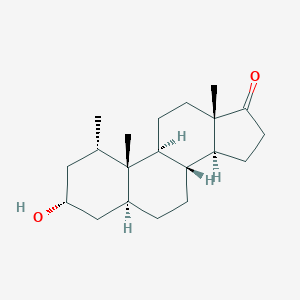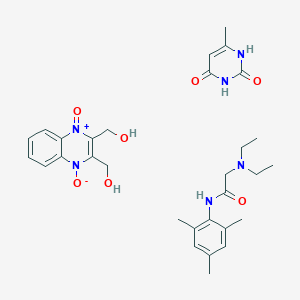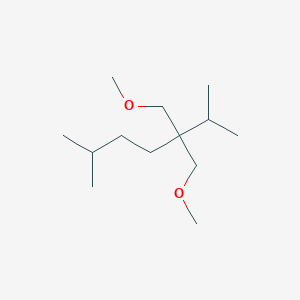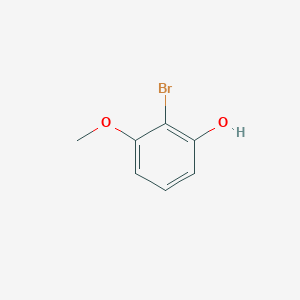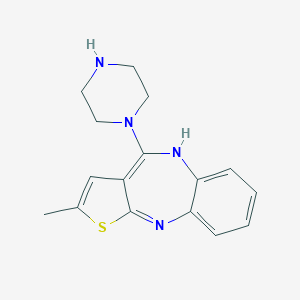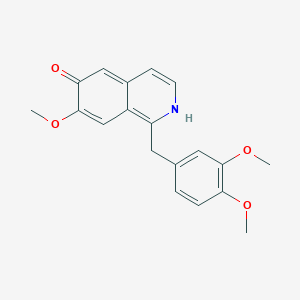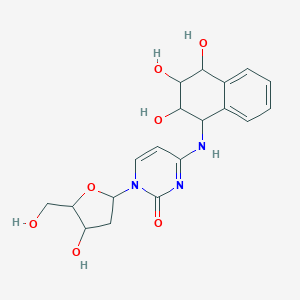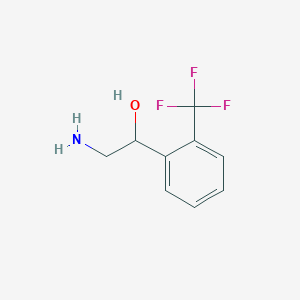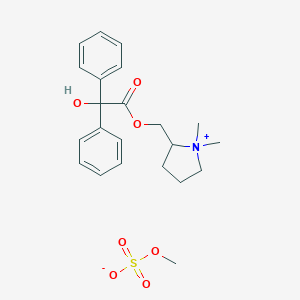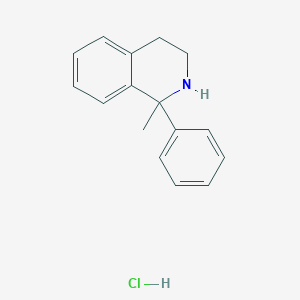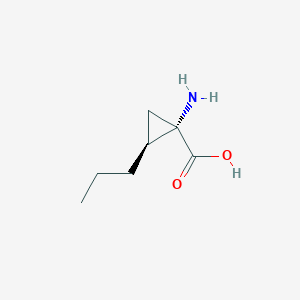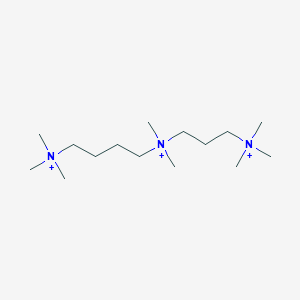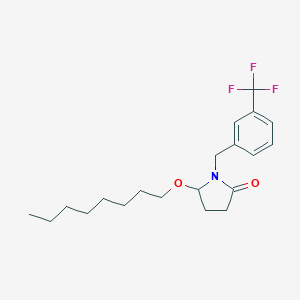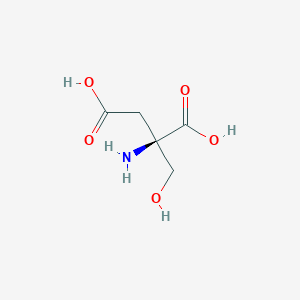
2-(2-Oxo-2-hydroxyethyl)-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-2-hydroxyethyl)-D-serine, also known as OPHSER, is a non-proteinogenic amino acid that has been synthesized and extensively studied in recent years. It has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. OPHSER has been found to exhibit a range of biological activities, including the ability to modulate neurotransmitter release and synaptic plasticity.
作用機序
The exact mechanism of action of 2-(2-Oxo-2-hydroxyethyl)-D-serine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release by binding to presynaptic receptors. This binding leads to the activation of intracellular signaling pathways, which ultimately regulate the release of neurotransmitters. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been shown to enhance synaptic plasticity by increasing the expression of synaptic proteins and promoting the formation of new synapses.
生化学的および生理学的効果
2-(2-Oxo-2-hydroxyethyl)-D-serine has been found to exhibit several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Oxo-2-hydroxyethyl)-D-serine in lab experiments is its ability to modulate neurotransmitter release and enhance synaptic plasticity. This makes it a valuable tool for studying the underlying mechanisms of learning and memory processes. However, one of the limitations of using 2-(2-Oxo-2-hydroxyethyl)-D-serine is its relatively high cost compared to other amino acids. In addition, the synthesis of 2-(2-Oxo-2-hydroxyethyl)-D-serine can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 2-(2-Oxo-2-hydroxyethyl)-D-serine. One area of interest is the development of 2-(2-Oxo-2-hydroxyethyl)-D-serine-based therapeutics for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the underlying mechanisms of 2-(2-Oxo-2-hydroxyethyl)-D-serine's effects on neurotransmitter release and synaptic plasticity. Additionally, the development of more efficient and cost-effective methods for synthesizing 2-(2-Oxo-2-hydroxyethyl)-D-serine could lead to increased use in scientific research.
合成法
2-(2-Oxo-2-hydroxyethyl)-D-serine can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods involves the reaction of L-serine with pyruvate in the presence of a transaminase enzyme. This reaction produces 2-(2-Oxo-2-hydroxyethyl)-D-serine and alanine as byproducts. The resulting 2-(2-Oxo-2-hydroxyethyl)-D-serine can then be purified using various chromatographic techniques.
科学的研究の応用
2-(2-Oxo-2-hydroxyethyl)-D-serine has been extensively studied for its potential applications in neuroscience research. It has been found to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. These findings suggest that 2-(2-Oxo-2-hydroxyethyl)-D-serine may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
CAS番号 |
134234-61-0 |
|---|---|
製品名 |
2-(2-Oxo-2-hydroxyethyl)-D-serine |
分子式 |
C5H9NO5 |
分子量 |
163.13 g/mol |
IUPAC名 |
(2R)-2-amino-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChIキー |
YGLOQRWELYMJBX-RXMQYKEDSA-N |
異性体SMILES |
C(C(=O)O)[C@@](CO)(C(=O)O)N |
SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
正規SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
同義語 |
L-Aspartic acid, 2-(hydroxymethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



